

molecular weight of Z-Phe-Phe-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Carbobenzoxy- <i>L</i> -phenylalanyl- <i>L</i> -phenylalanine
Cat. No.:	B089091

[Get Quote](#)

Technical Guide: Z-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Z-Phe-Phe-OH (**N-CARBOBENZOXY-L-PHENYLALANYL-L-PHENYLALANINE**), a key building block in peptide synthesis and various research applications.

Core Data Summary

The quantitative properties of Z-Phe-Phe-OH are summarized in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	446.5 g/mol	[1]
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₅	[1]
Purity	≥ 98% (Assay)	[1]
Appearance	White to off-white powder	[1]
Storage Conditions	0-8 °C	[1]
Synonyms	N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, Z-L-phenylalanyl-L-phenylalanine	[1]

Applications in Research and Development

Z-Phe-Phe-OH is a valuable compound in several scientific domains:

- Peptide Synthesis: It serves as a fundamental building block in the synthesis of more complex peptides and peptide-based therapeutics. The N-terminal benzyloxycarbonyl (Z) group provides protection during coupling reactions.[\[1\]](#)
- Drug Development: Researchers utilize this dipeptide in the design and creation of peptide-based drugs, particularly in fields like oncology and immunotherapy. Its structure can mimic natural peptides, allowing for enhanced binding affinity and specificity to biological targets.[\[1\]](#)
- Biochemical Research: Z-Phe-Phe-OH is employed in studies investigating protein-protein interactions and enzyme activity, providing insights into various cellular mechanisms.[\[1\]](#)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

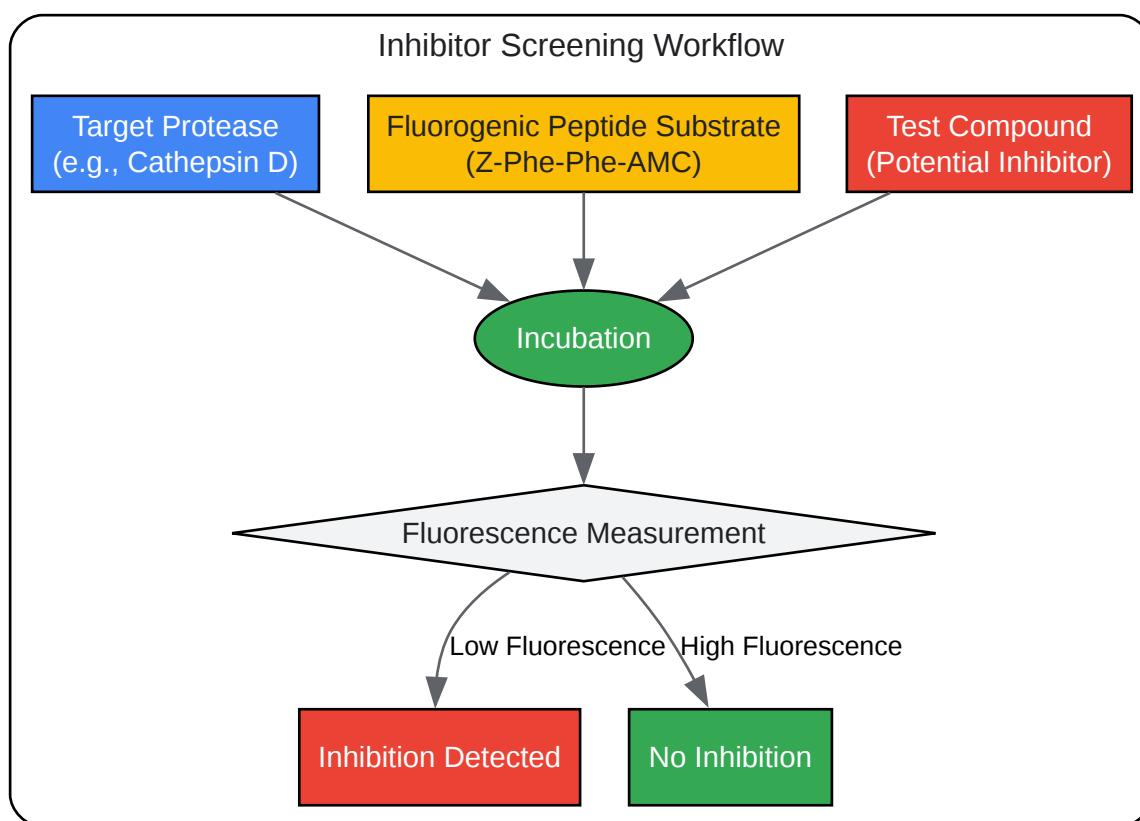
The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide utilizing Z-Phe-Phe-OH as a building block. This protocol is adapted from established methods for similar peptide syntheses.

Objective: To synthesize a tripeptide (e.g., X-Phe-Phe-OH, where X is another amino acid) using a pre-loaded Phenylalanine Wang resin.

Materials and Reagents:

- Fmoc-Phe-Wang resin
- Z-Phe-OH
- Appropriate Fmoc-protected amino acid for the N-terminus (Fmoc-X-OH)
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Procedure:


- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF within a synthesis vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 20 minutes to remove the Fmoc protecting group.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

- Coupling of the Second Phenylalanine (as Z-Phe-OH):
 - In a separate vial, dissolve Z-Phe-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOEt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the mixture and vortex for 1 minute to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).
- Coupling of the N-terminal Amino Acid (Fmoc-X-OH):
 - Repeat the Fmoc deprotection step if the N-terminal amino acid to be added is also Fmoc-protected. Note: For the final coupling with Z-Phe-OH, this step is omitted as the Z-group is the final N-terminal protection.
 - Follow the coupling procedure described in Step 3, using the desired Fmoc-protected amino acid (Fmoc-X-OH).
- Cleavage and Deprotection:
 - Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum.
 - Add the cleavage cocktail to the dried resin.
 - Agitate the mixture for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under a vacuum.
- The final product can be purified using reverse-phase HPLC.

Potential Signaling Pathway Application

While Z-Phe-Phe-OH is primarily a building block, similar peptide structures can be used as substrates to study proteases involved in cellular signaling. For instance, a peptide containing a Phe-Phe motif could be a substrate for aspartyl proteases like Cathepsin D, which plays a role in processes such as apoptosis. The following diagram illustrates a hypothetical workflow for using a fluorogenic peptide substrate based on the Z-Phe-Phe-OH structure to screen for inhibitors of a target protease.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [molecular weight of Z-Phe-Phe-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089091#molecular-weight-of-z-phe-phe-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com